molecular formula C19H26N4O3S B2365567 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine CAS No. 1421584-40-8

4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine

Cat. No.: B2365567
CAS No.: 1421584-40-8
M. Wt: 390.5
InChI Key: JPAIZWIYJABCJE-UHFFFAOYSA-N
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Description

4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a pyrimidine core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((2-(4-Phenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
  • 4-(4-((2-(4-Methoxyphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine
  • 4-(4-((2-(4-Chlorophenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine

Uniqueness

Compared to similar compounds, 4-(4-((2-(4-Ethylphenoxy)ethyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine exhibits unique properties due to the presence of the ethyl group on the phenoxy moiety. This structural variation can influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-[4-[2-(4-ethylphenoxy)ethylsulfonyl]piperazin-1-yl]-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-3-17-4-6-18(7-5-17)26-12-13-27(24,25)23-10-8-22(9-11-23)19-14-16(2)20-15-21-19/h4-7,14-15H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAIZWIYJABCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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